

Buparlisib Hydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Buparlisib Hydrochloride	
Cat. No.:	B1139140	Get Quote

Buparlisib, also known by its code names AN2025 and BKM120, is an orally bioavailable small molecule that acts as a potent and specific pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] Developed as a potential antineoplastic agent, it has been the subject of numerous preclinical and clinical investigations across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma (HNSCC).[1][4] This technical guide provides a comprehensive overview of **Buparlisib hydrochloride**'s chemical structure, physicochemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Buparlisib hydrochloride is the hydrochloride salt of Buparlisib. Chemically, it is classified as a pyridinylpyrimidine, consisting of a pyridine ring linked to a pyrimidine ring.[5] The structural formula and key chemical properties are summarized below.



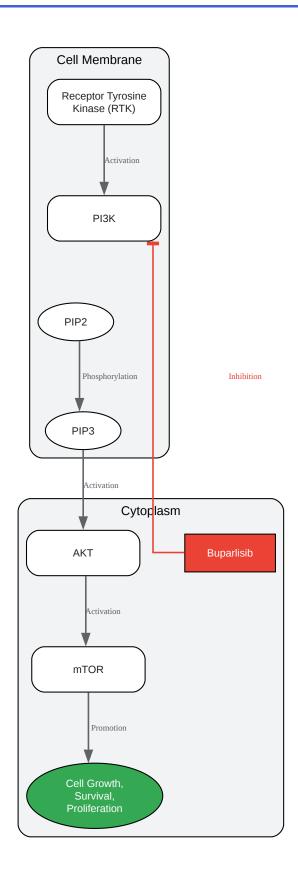
Property	Value	Reference
IUPAC Name	5-[2,6-bis(morpholin-4- yl)pyrimidin-4-yl]-4- (trifluoromethyl)pyridin-2-amine monohydrochloride	[1][6]
Molecular Formula	C18H21F3N6O2.HCl	[6]
Molecular Weight	446.9 g/mol	[6]
CAS Number	1312445-63-8	[6]
Synonyms	AN2025, BKM120, NVP- BKM120	[1][3]

Mechanism of Action

Buparlisib's primary mechanism of action is the competitive inhibition of the class I PI3K family of lipid kinases (p110α, p110β, p110δ, and p110γ) at the ATP-binding pocket.[2][4] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] The subsequent reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably AKT (also known as protein kinase B) and mammalian target of rapamycin (mTOR).[2] [4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in tumorigenesis and can contribute to resistance to various anticancer therapies.[3][4] By blocking this pathway, Buparlisib can induce tumor cell growth inhibition and apoptosis in susceptible cancer cell populations.[3][4]

Interestingly, some studies have revealed a dual mechanism of action for Buparlisib, suggesting that in addition to its PI3K inhibitory activity, it can also interfere with microtubule polymerization.[7][8] This off-target effect may contribute to its antiproliferative activity, primarily through microtubule disruption leading to mitotic arrest.[7][8]





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Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.



Quantitative Data Summary

Buparlisib has been characterized by its potent inhibitory activity against PI3K isoforms and its pharmacokinetic profile in clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)	Reference
p110α	52	[9]
p110β	166	[9]
p110δ	116	[9]
p110y	262	[9]
Vps34	2,400	[10]
mTOR	4,600	[10]

Table 2: Pharmacokinetic Parameters in Humans (100 mg/day dose)

Parameter	Value	Reference
Tmax (Time to Maximum Concentration)	1.0–1.5 hours	[11]
Half-life (t1/2)	~40 hours	[11][12]
Accumulation (Day 28 vs Day 1)	2.9-fold	[11]
Steady-state Exposure (AUC0–24)	≥10,000 ng*h/mL	[11]

Key Experimental Protocols

The development of Buparlisib has been supported by a range of preclinical and clinical studies. Below are overviews of common experimental methodologies employed.



In Vitro Kinase Assays

To determine the inhibitory activity of Buparlisib against PI3K isoforms, in vitro kinase assays are typically performed. These assays generally involve incubating the purified recombinant PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ELISA or radioisotope labeling, to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

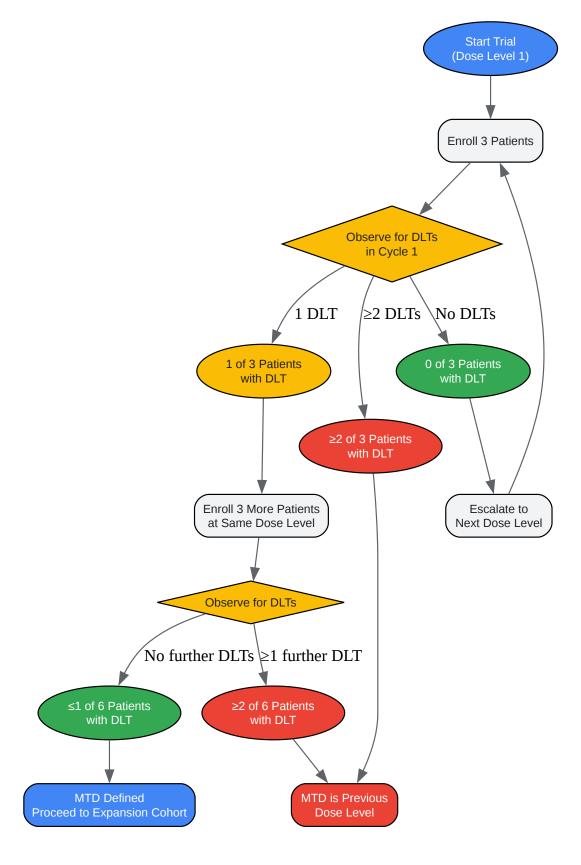
Western Blot Analysis for Pathway Modulation

To confirm the on-target effect of Buparlisib within cancer cells, Western blot analysis is a standard technique. Cancer cell lines are treated with different concentrations of Buparlisib for a specified duration.[13] Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of key downstream signaling proteins like AKT and p70 S6K.
[13][14] A reduction in the ratio of phosphorylated to total protein indicates successful pathway inhibition.

Phase I Clinical Trial Design (3+3 Dose Escalation)

Early-phase clinical trials of Buparlisib, like many oncology drugs, often utilize a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[15][16] In this design, cohorts of three patients are enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) are observed in the first three patients, the next cohort is enrolled at a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT.[15][16]





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